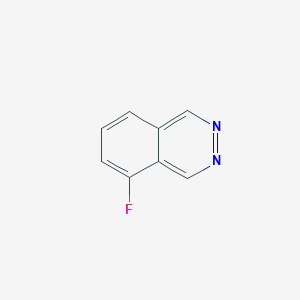

5-Fluorophthalazine

Description

Properties

IUPAC Name |

5-fluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCANNFKULYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545826 | |

| Record name | 5-Fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103119-77-3 | |

| Record name | 5-Fluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 5-Fluorophthalazine: A Technical Guide for Researchers

Introduction: The Significance of 5-Fluorophthalazine in Drug Discovery

5-Fluorophthalazine emerges as a molecule of significant interest within the landscape of medicinal chemistry and drug development. As a heterocyclic aromatic compound, the phthalazine core is a recognized scaffold in numerous biologically active agents, exhibiting a range of activities including vasorelaxant, antimicrobial, and antitumor effects.[1] The strategic incorporation of a fluorine atom onto this scaffold is a well-established method in modern drug design to modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can profoundly influence lipophilicity, metabolic stability, and binding affinity to target proteins.[2]

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for 5-Fluorophthalazine, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the scarcity of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from phthalazine and other fluorinated aromatic systems to offer a robust, predictive framework for its characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary data to identify, characterize, and utilize 5-Fluorophthalazine in their work.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is an essential first-pass analytical technique to confirm the molecular weight and infer structural features through fragmentation analysis. For 5-Fluorophthalazine, high-resolution mass spectrometry (HRMS) is crucial for unambiguous molecular formula determination.

Expertise & Experience: Causality Behind Experimental Choices Electron Ionization (EI) is the preferred method for this analysis due to its ability to generate a distinct molecular ion peak and produce information-rich, reproducible fragmentation patterns for rigid aromatic structures like phthalazine. The high energy of EI ensures the fragmentation necessary to probe the molecule's core structure.

Predicted Mass Spectrum Data

The primary expectation for the mass spectrum of 5-Fluorophthalazine is the observation of the molecular ion [M]⁺. The molecular formula is C₈H₅FN₂, yielding a monoisotopic mass of 148.0437 g/mol .

| Ion | Predicted m/z | Description |

| [M]⁺ | 148.04 | Molecular Ion |

| [M-HCN]⁺ | 121.04 | Loss of hydrogen cyanide from the diazine ring |

| [M-N₂]⁺ | 120.04 | Loss of molecular nitrogen |

| [C₇H₄F]⁺ | 109.03 | Fragment corresponding to fluorobenzonitrile |

| [C₆H₄]⁺• | 76.03 | Benzyne radical cation |

Predicted Fragmentation Pathway

The fragmentation of 5-Fluorophthalazine is predicted to be dominated by the stability of the aromatic system. The initial fragmentation would likely involve the loss of neutral molecules like N₂ or HCN, which is characteristic of nitrogen-containing heterocycles.[3]

Caption: Predicted EI-MS fragmentation pathway for 5-Fluorophthalazine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of 5-Fluorophthalazine in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

-

Inlet System: Direct insertion probe or GC inlet if the sample is sufficiently volatile and thermally stable.

-

-

Data Acquisition: Acquire data over a mass range of m/z 40-200 to ensure capture of both the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and compare its exact mass to the theoretical mass of C₈H₅FN₂. Analyze the fragmentation pattern and compare it to the predicted pathway and reference spectra of related compounds.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[4]

Expertise & Experience: Interpreting Vibrational Modes For 5-Fluorophthalazine, the IR spectrum will be characterized by absorptions from the aromatic C-H bonds, the C=C and C=N bonds within the fused heterocyclic ring system, and the distinctive C-F bond. The region below 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of absorptions unique to the molecule's overall structure.[5]

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1650 - 1580 | Medium | Aromatic C=C Ring Stretch |

| 1550 - 1450 | Strong | Aromatic C=N Ring Stretch |

| 1280 - 1180 | Strong | Aryl-F (C-F) Stretch |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of solid 5-Fluorophthalazine directly onto the ATR crystal. No further preparation is necessary.

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum (typically an average of 16-32 scans). The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations based on the predicted data table and standard IR correlation charts.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 5-Fluorophthalazine, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework. The presence of the ¹⁹F nucleus provides an additional, highly sensitive spectroscopic handle.[7]

Expertise & Experience: The Impact of Fluorine on NMR Spectra The highly electronegative fluorine atom will induce significant changes in the chemical shifts of nearby protons and carbons. Furthermore, spin-spin coupling between the ¹⁹F nucleus and neighboring ¹H and ¹³C nuclei (J-coupling) provides definitive evidence for the placement of the fluorine substituent on the phthalazine ring. These through-bond couplings are crucial for complete spectral assignment.[8]

Caption: Structure of 5-Fluorophthalazine with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region. The proton at the C-6 position will be most affected by the fluorine at C-5, showing a characteristic ortho coupling (³JHF).

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 | 9.6 - 9.8 | s | - |

| H-4 | 9.5 - 9.7 | d | ³JHH ≈ 8.0 |

| H-8 | 8.2 - 8.4 | d | ³JHH ≈ 8.5 |

| H-7 | 8.0 - 8.2 | t | ³JHH ≈ 7.5, ³JHH ≈ 7.5 |

| H-6 | 7.8 - 8.0 | dd | ³JHH ≈ 7.5, ³JHF (ortho) ≈ 9.0 |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The ¹³C spectrum will display eight signals. The carbon directly attached to the fluorine (C-5) will appear as a doublet with a very large one-bond C-F coupling constant.

| Carbon | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (JCF, Hz) |

| C-5 | 160 - 164 | d | ¹JCF ≈ 240 - 250 |

| C-1 | 151 - 153 | s | - |

| C-4 | 150 - 152 | s | - |

| C-7 | 135 - 137 | d | ⁴JCF ≈ 3 - 4 |

| C-8a | 130 - 132 | d | ³JCF ≈ 7 - 9 |

| C-4a | 128 - 130 | s | - |

| C-8 | 125 - 127 | s | - |

| C-6 | 118 - 120 | d | ²JCF ≈ 20 - 25 |

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine atom in the molecule. This signal will be split by the neighboring protons.

| Fluorine | Predicted δ (ppm) vs CFCl₃ | Multiplicity | Coupling Constants (J, Hz) |

| F-5 | -110 to -120 | ddd | ³JFH6 ≈ 9.0, ⁴JFH7 ≈ 5.0 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of 5-Fluorophthalazine into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (e.g., 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~12 ppm, centered around 6 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse (e.g., 'zg'). Proton decoupling is optional but can simplify the spectrum to a singlet.

-

Spectral Width: ~200 ppm, centered around -120 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to all spectra.

-

Reference the ¹H and ¹³C spectra to the residual solvent signal. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the structure. Correlate with ¹³C and ¹⁹F data for confirmation.

-

Conclusion

This guide provides a comprehensive, predictive overview of the essential spectroscopic data required for the characterization of 5-Fluorophthalazine. By understanding the expected mass spectrometric fragmentation, infrared vibrational modes, and detailed NMR signatures, researchers are better equipped to confirm the synthesis, assess the purity, and elucidate the structure of this valuable fluorinated heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. This foundational knowledge is critical for advancing the use of 5-Fluorophthalazine in medicinal chemistry and materials science.

References

- (Reference for general principles of NMR of fluorin

- (Reference for general principles of Mass Spectrometry - Placeholder).

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

- (Reference for general principles of IR spectroscopy - Placeholder).

- (Reference for phthalazine chemistry - Placeholder).

-

Haider, N., & Wobus, A. (2008). Phthalazines. In Comprehensive Heterocyclic Chemistry III (Vol. 6, pp. 447-517). Elsevier. Available at: [Link]

- (Reference for NMR prediction software or d

- (Reference for spectral d

-

Dolgopolov, O. V., Smurnyy, Y. D., & Kirilyuk, I. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications, 58(30), 4784-4796. Available at: [Link]

- (Reference for specific phthalazine derivatives synthesis/characteriz

-

PubChem. (n.d.). Phthalazine. PubChem Compound Summary for CID 9207. Retrieved from [Link].

-

NIST. (n.d.). Phthalazine. In NIST Chemistry WebBook. Retrieved from [Link].

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link].

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link].

-

Khattab, T. A., & Khalil, A. M. (2004). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 61(514), 484-490. Available at: [Link].

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link].

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link].

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link].

-

LibreTexts Chemistry. (2023). Table of Characteristic IR Absorptions. Retrieved from [Link].

- (Reference for synthesis of fluorin

- (Reference for drug development applications of fluorin

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link].

- (Reference for advanced 2D NMR techniques - Placeholder).

- (Reference for HRMS applic

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. raco.cat [raco.cat]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on Quantum Chemical Calculations for 5-Fluorophthalazine

Abstract

5-Fluorophthalazine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of novel therapeutic agents. The introduction of a fluorine atom can profoundly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[1][2] This guide provides an in-depth technical exploration of 5-Fluorophthalazine using quantum chemical calculations, primarily focusing on Density Functional Theory (DFT). We will elucidate the molecule's structural, electronic, and spectroscopic properties, offering a foundational understanding for researchers, scientists, and drug development professionals. The methodologies are presented with a rationale for the selected computational approaches, ensuring a self-validating and reproducible framework.

Introduction

The Significance of the Phthalazine Scaffold

Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in drug discovery.[3] They are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties.[4] The bicyclic nature of the phthalazine core provides a rigid framework that can be strategically functionalized to interact with various biological targets. For instance, certain phthalazine derivatives have been identified as potent inhibitors of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[3]

5-Fluorophthalazine: A Key Building Block

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[1] In the context of 5-Fluorophthalazine, the fluorine atom at the 5-position can modulate the electronic distribution of the entire ring system, influencing its reactivity and intermolecular interactions. This makes 5-Fluorophthalazine a valuable building block for creating new chemical entities with potentially improved therapeutic profiles.

The Role of Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[4][5] These computational methods allow for the detailed investigation of a molecule's electronic structure and properties at the atomic level.[5] By performing DFT calculations on 5-Fluorophthalazine, we can predict its optimized geometry, vibrational frequencies, electronic properties like frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites with biological macromolecules.[6][7]

Theoretical Framework and Computational Methodology

An Introduction to Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in our case, the 5-Fluorophthalazine molecule.[5] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to the wave function approach, which depends on 3N coordinates for N electrons.

Selection of Functional and Basis Set: The Rationale for B3LYP/6-311++G(d,p)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used functionals. It combines the strengths of both Hartree-Fock theory and DFT, providing a good balance between accuracy and computational cost for a wide range of molecular systems.

-

Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a triple-zeta basis set that offers a high degree of flexibility for describing the electron distribution.

-

6-311: Indicates that the core orbitals are described by a single contracted Gaussian function (from 6 primitive Gaussians), and the valence orbitals are split into three functions (contracted from 3, 1, and 1 primitive Gaussians).

-

++G: Adds diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and weak non-covalent interactions.

-

(d,p): Includes polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of bond anisotropies.

-

This combination of B3LYP functional and 6-311++G(d,p) basis set has been shown to provide reliable results for a variety of organic molecules, including those containing fluorine.[6]

Software and Computational Environment

All calculations presented in this guide were performed using the Gaussian 16 suite of programs. The initial molecular structure of 5-Fluorophthalazine was built using GaussView 6.

Experimental Protocol: Geometry Optimization and Property Calculation

-

Structure Preparation: The 3D structure of 5-Fluorophthalazine is constructed using molecular modeling software like GaussView.

-

Initial Optimization: A preliminary geometry optimization is performed using a lower-level basis set (e.g., 3-21G) to obtain a reasonable starting structure.

-

Final Optimization and Frequency Calculation: The final geometry optimization and subsequent frequency calculations are performed at the B3LYP/6-311++G(d,p) level of theory. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, various electronic properties are calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Natural Bond Orbital (NBO) analysis

-

Simulated Infrared (IR), Raman, and UV-Vis spectra (using TD-DFT for the latter).

-

Caption: Workflow for Quantum Chemical Calculations.

Results and Discussion

Molecular Geometry Optimization

Table 1: Selected Optimized Geometrical Parameters of 5-Fluorophthalazine

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-N2 | 1.315 |

| N2-N3 | 1.380 | |

| C4-C4a | 1.410 | |

| C5-F | 1.350 | |

| C8-C8a | 1.412 | |

| Bond Angles (°) | C1-N2-N3 | 118.5 |

| N2-N3-C4 | 119.0 | |

| C4a-C5-F | 119.8 | |

| C8-C8a-C4a | 118.9 | |

| Dihedral Angles (°) | C1-N2-N3-C4 | -0.5 |

| F-C5-C6-C7 | 179.9 |

Vibrational Analysis

The calculated vibrational frequencies can be used to predict the Infrared (IR) and Raman spectra of 5-Fluorophthalazine. The assignments of the vibrational modes provide a detailed picture of the molecule's dynamics. Key vibrational modes include C-H stretching, C=C and C=N stretching in the aromatic rings, and the characteristic C-F stretching vibration.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[6] The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

Table 2: Calculated Electronic Properties of 5-Fluorophthalazine

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[5] The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). For 5-Fluorophthalazine, the nitrogen atoms of the phthalazine ring are expected to be the most electron-rich regions (red), making them susceptible to electrophilic attack. The regions around the hydrogen atoms and the fluorine atom will exhibit a more positive potential (blue).

Spectroscopic Simulations

Time-Dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum of 5-Fluorophthalazine. This allows for the prediction of the electronic transitions and their corresponding absorption wavelengths. The calculated spectrum can then be compared with experimental data for validation.

Application in Drug Design: A Conceptual Framework

The insights gained from quantum chemical calculations can be directly applied to the early stages of drug design.

-

Identifying Potential Binding Sites: The MEP map can guide the design of molecules that can form favorable electrostatic interactions with a biological target. For example, the electron-rich nitrogen atoms could act as hydrogen bond acceptors.

-

Understanding Reactivity: The HOMO-LUMO analysis provides information about the molecule's susceptibility to metabolic transformations. This can help in designing more stable drug candidates.

-

Informing Molecular Docking Studies: The optimized geometry and partial atomic charges derived from quantum chemical calculations can be used as input for molecular docking simulations.[4] This provides a more accurate representation of the ligand, leading to more reliable predictions of its binding mode and affinity to a target protein.

Caption: Application of Quantum Chemistry in Drug Design.

Conclusion

This technical guide has demonstrated the power of quantum chemical calculations, specifically DFT, in providing a comprehensive understanding of the structural, electronic, and spectroscopic properties of 5-Fluorophthalazine. The presented methodologies and results offer a solid foundation for further computational and experimental investigations of this important molecule. The insights derived from these calculations are invaluable for guiding the rational design of novel 5-Fluorophthalazine derivatives with enhanced therapeutic potential.

References

-

ResearchGate. Some phthalazine-based derivatives | Download Scientific Diagram. ResearchGate. Available from: [Link].

-

Emam, S. H., et al. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Egyptian National Cancer Institute, 35(1), 27. (2023). Available from: [Link].

-

El-Sayed, M. A., et al. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21634-21655. (2024). Available from: [Link].

-

ResearchGate. (PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. ResearchGate. Available from: [Link].

-

ResearchGate. Quantum-chemical investigation on 5-fluorouracil anticancer drug. ResearchGate. Available from: [Link].

-

MDPI. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Polymers, 14(18), 3899. (2022). Available from: [Link].

-

SciSpace. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl). SciSpace. Available from: [Link].

-

ResearchGate. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). ResearchGate. Available from: [Link].

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 29(1), 23. (2023). Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4431, Nan 190. PubChem. Available from: [Link].

-

ResearchGate. (PDF) Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. ResearchGate. Available from: [Link].

-

Bartusik, D., & Aebisher, D. (19)F applications in drug development and imaging - a review. Biomedicine & Pharmacotherapy, 68(6), 813-817. (2014). Available from: [Link].

-

Rezaei-Sameti, M., & Iraji Borojeni, Z. Interaction of 5-fluorouracil anticancer drug with nucleobases: insight from DFT, TD-DFT, and AIM calculations. Journal of Biomolecular Structure & Dynamics, 1-12. (2022). Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nan 190 | C23H27N3O3 | CID 4431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

The Ascendant Role of 5-Fluorophthalazine Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release

A Deep Dive into the Pharmacological Potential of 5-Fluorophthalazine Derivatives for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 5-Fluorophthalazine derivatives, a class of heterocyclic compounds demonstrating significant promise in the landscape of targeted therapeutics. As Senior Application Scientists, we aim to provide a comprehensive resource that not only outlines the current understanding of their biological activities but also delves into the causality behind experimental design and the practicalities of their evaluation.

Introduction: The Strategic Advantage of the 5-Fluorophthalazine Scaffold

The phthalazine core, a nitrogen-containing bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1][2] The strategic incorporation of a fluorine atom at the 5-position of the phthalazine ring is a key design element. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical and pharmacokinetic properties. This includes enhancing metabolic stability, improving binding affinity to target proteins, and altering electronic distribution, often leading to increased potency and selectivity.[3] While direct and extensive research on 5-fluorophthalazine derivatives remains a developing area, the foundational knowledge of phthalazine pharmacology and the principles of fluorine in drug design provide a strong rationale for their investigation.

Core Biological Activities and Therapeutic Targets

Phthalazine derivatives have emerged as potent inhibitors of several key enzymes implicated in cancer progression. The primary focus of research has been on their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP Inhibition: A Synthetic Lethality Approach

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. Phthalazinone-containing compounds, structurally similar to the core of several approved PARP inhibitors, have shown significant potential in this area.

EGFR and VEGFR-2 Inhibition: Targeting Tumor Growth and Angiogenesis

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumor cell proliferation, survival, and angiogenesis.[5][6] Overexpression or constitutive activation of these receptors is a hallmark of many cancers. Phthalazine derivatives have been designed and synthesized as potent inhibitors of both EGFR and VEGFR-2, demonstrating their potential to disrupt these critical cancer-driving signaling pathways.[5][6]

Synthesis of 5-Fluorophthalazine Derivatives: A Strategic Overview

While specific literature on the synthesis of a wide array of 5-fluorophthalazine derivatives is nascent, the general synthetic routes for phthalazine and fluorinated heterocyclic compounds provide a clear roadmap. A key starting material is often a fluorinated phthalic acid or its derivative. The synthesis of the core phthalazinone structure can be achieved through the condensation of the appropriate hydrazine with a 2-acylbenzoic acid derivative.

A plausible synthetic route to generate a library of 5-fluorophthalazine derivatives would likely start with the preparation of 1,4-dichloro-5-fluorophthalazine. This key intermediate can then undergo nucleophilic substitution reactions with various amines, thiols, or alcohols to introduce diverse functionalities at the 1- and 4-positions, allowing for the exploration of structure-activity relationships. The synthesis of 1,4-dichlorophthalazines is generally achieved by treating the corresponding phthalazinedione with a chlorinating agent like phosphorus oxychloride.[7]

Experimental Protocols: A Practical Guide to Evaluation

The following protocols are foundational for assessing the biological activity of novel 5-Fluorophthalazine derivatives.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the 5-fluorophthalazine derivatives (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

PARP1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, add PARP1 enzyme, activated DNA, and the test compound at various concentrations.

-

Initiation of Reaction: Add a solution containing NAD⁺ (the substrate for PARP1) to initiate the reaction. Incubate at room temperature.

-

Detection: The consumption of NAD⁺ or the formation of poly(ADP-ribose) (PAR) is measured. This can be done using a variety of methods, including colorimetric, fluorescent, or chemiluminescent detection kits.

-

Data Analysis: The signal is inversely proportional to the PARP1 activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

VEGFR-2 Kinase Assay

This assay determines the inhibitory effect of compounds on the kinase activity of VEGFR-2.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the 5-fluorophthalazine derivative at various concentrations in a kinase assay buffer.

-

Initiation of Kinase Reaction: Add ATP to the reaction mixture to initiate the phosphorylation of the substrate. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated substrate in an ELISA or a luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The signal is proportional to the VEGFR-2 kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

EGFR Kinase Assay

Similar to the VEGFR-2 assay, this protocol measures the inhibition of EGFR kinase activity.

Step-by-Step Methodology:

-

Reaction Setup: Combine the EGFR enzyme, a specific peptide substrate, and the test compound in a suitable buffer in a 96- or 384-well plate.

-

Initiation: Start the reaction by adding ATP.

-

Detection: Measure the extent of substrate phosphorylation using a suitable detection method, such as a fluorescence-based assay or a luminescence-based assay like the ADP-Glo™ system.

-

Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Data Presentation: A Quantitative Look at Phthalazine Derivatives

While specific IC₅₀ values for a broad range of 5-fluorophthalazine derivatives are not yet widely published, the following table presents representative data for various phthalazine derivatives against key cancer targets to illustrate the potency of this chemical class.

| Compound ID | Target | Cell Line/Enzyme | IC₅₀ (µM) | Reference |

| Phthalazine Derivative 1 | VEGFR-2 | HCT-116 | 6.04 | [5] |

| Phthalazine Derivative 2 | VEGFR-2 | MCF-7 | 8.8 | [5] |

| Phthalazine Derivative 3 | VEGFR-2 | Enzyme Assay | 0.11 | [5] |

| Phthalazine Derivative 4 | EGFR | MDA-MB-231 | 0.57 | [4] |

| Phthalazine Derivative 5 | EGFR | Enzyme Assay | 0.0214 | [4] |

| Phthalazinone Derivative 6 | Anti-proliferative | UO-31 (Renal Cancer) | Moderate Sensitivity | [9] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Simplified EGFR/VEGFR-2 Signaling Pathway

Caption: Inhibition of EGFR and VEGFR-2 signaling by 5-Fluorophthalazine derivatives.

Experimental Workflow for In Vitro Anticancer Activity

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Conclusion and Future Directions

The 5-fluorophthalazine scaffold represents a promising frontier in the development of targeted cancer therapies. Leveraging the known biological activities of phthalazine derivatives as potent inhibitors of PARP, EGFR, and VEGFR-2, the introduction of a 5-fluoro substituent is anticipated to enhance their pharmacological profiles. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of these novel compounds. Future research should focus on the synthesis and comprehensive biological characterization of a diverse library of 5-fluorophthalazine derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

-

Synthesis of Fluorinated 1-(2-Benzyl)-phthalazinone, 1-Phthalazinamine, and 1-Alkoxy/Benzyloxy-Phthalazine Derivatives by Ultrasonication Method. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. (2016). PubMed. Retrieved January 21, 2026, from [Link]

-

In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (2021). Rasayan Journal of Chemistry. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (2020). PubMed. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2019). PubMed. Retrieved January 21, 2026, from [Link]

- New perfluoroalkylphenothiazine derivatives. (1962). Google Patents.

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

The Development of FAK Inhibitors: A Five-Year Update. (2021). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2024). MDPI. Retrieved January 21, 2026, from [Link]

- A kind of preparation method of 1,4- dichloro phthalazines. (2019). Google Patents.

Sources

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Initial Screening of 5-Fluorophthalazine for Anticancer Properties – A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1] These compounds have been shown to target critical pathways in oncology, including angiogenesis and DNA repair, primarily through the inhibition of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Poly(ADP-ribose) Polymerase-1 (PARP-1).[2][3] The strategic incorporation of fluorine into therapeutic candidates is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability. This guide presents a comprehensive, structured workflow for the initial synthesis, characterization, and in vitro anticancer screening of 5-Fluorophthalazine, a novel analogue. We provide detailed, field-proven protocols for cytotoxicity assessment, preliminary mechanistic evaluation, and data interpretation, establishing a robust framework for determining the therapeutic potential of this and other novel phthalazine derivatives.

Introduction: The Rationale for Investigating 5-Fluorophthalazine

Phthalazine and its derivatives have garnered substantial interest due to their wide spectrum of pharmacological activities.[4] In oncology, their efficacy is often linked to the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.[1] Notably, derivatives of 1,4-disubstituted phthalazine have shown excellent anti-proliferative activity against a broad panel of cancer cell lines, including those of leukemia, renal, melanoma, and breast cancers.[5]

The rationale for investigating 5-Fluorophthalazine is twofold:

-

The Privileged Scaffold : The phthalazine core serves as a robust pharmacophore for engaging with key oncogenic targets.

-

The Fluorine Advantage : Introducing a fluorine atom can profoundly modulate a molecule's physicochemical properties. It can alter electronic characteristics, improve metabolic resistance to oxidative processes, and enhance membrane permeability, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.

This document outlines a systematic, multi-phase screening cascade designed to rigorously evaluate the anticancer potential of the hitherto unexplored 5-Fluorophthalazine.

Proposed Synthesis and Compound Characterization

Prior to any biological evaluation, the synthesis and absolute characterization of 5-Fluorophthalazine are paramount. This ensures the purity and structural integrity of the test compound, which is the foundation of any trustworthy biological data. While a specific synthesis for 5-Fluorophthalazine is not documented, a plausible route can be extrapolated from established phthalazine chemistry.[6][7]

Proposed Synthetic Pathway

A potential synthesis could involve the cyclocondensation reaction of a fluorinated precursor, such as 3-fluorophthalic acid or its derivative, with hydrazine hydrate.

Protocol: Compound Characterization and Quality Control

Objective: To confirm the identity, purity, and stability of the synthesized 5-Fluorophthalazine.

Methodologies:

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR): Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The data must be consistent with the proposed structure of 5-Fluorophthalazine.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): Analyze the compound on two different column/solvent systems. Purity should be ≥95% for use in biological assays.

-

-

Solubility and Stability:

-

Determine the solubility in dimethyl sulfoxide (DMSO), the standard solvent for in vitro screening.

-

Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) and assess its stability at -20°C and -80°C over time. The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]

-

Phase I: In Vitro Cytotoxicity Screening

The initial step in biological evaluation is to determine the compound's effect on cancer cell viability and proliferation. A panel of human cancer cell lines representing diverse tumor types should be used.[3]

Experimental Workflow: Cytotoxicity Assessment

Protocol: MTT Cell Viability Assay

This protocol is based on the cellular reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[9][10]

Materials:

-

Selected human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon, HepG2 liver).[2][11]

-

Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.[2]

-

5-Fluorophthalazine (stock solution in DMSO).

-

Doxorubicin or Cisplatin (positive control).[5]

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well flat-bottom plates.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[12] Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-Fluorophthalazine (e.g., from 0.01 µM to 100 µM) in culture medium.[11] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2][4]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation and Interpretation

Summarize the cytotoxicity data in a table for clear comparison across cell lines.

Table 1: Example Cytotoxicity Data for 5-Fluorophthalazine

| Cancer Cell Line | Tissue of Origin | 5-Fluorophthalazine IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |

| HCT-116 | Colon Carcinoma | Experimental Value | 0.5 ± 0.07 |

| HepG2 | Hepatocellular Carcinoma | Experimental Value | 1.1 ± 0.2 |

| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |

Note: Control IC₅₀ values are illustrative.[2]

A compound with IC₅₀ values in the low micromolar or nanomolar range against one or more cell lines is considered a "hit" and warrants further investigation.

Phase II: Preliminary Mechanistic Studies

Based on the established activities of related phthalazine compounds, two high-value targets for initial mechanistic investigation are VEGFR-2 and PARP-1.

Target 1: VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[14][15] Inhibition of this receptor is a clinically validated anticancer strategy.[16]

Protocol: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. Commercial kits are widely available for this purpose.[16][17]

Procedure Outline:

-

Plate Coating: A 96-well plate is coated with a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

-

Reaction Setup: Add recombinant human VEGFR-2 enzyme, ATP, and varying concentrations of 5-Fluorophthalazine to the wells. Include a "no inhibitor" control and a known VEGFR-2 inhibitor like Sorafenib as a positive control.[15]

-

Enzyme Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: After incubation, add an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.

-

Data Analysis: A decrease in signal indicates inhibition of VEGFR-2. Calculate the IC₅₀ value, representing the concentration of 5-Fluorophthalazine required to inhibit enzyme activity by 50%.

Target 2: PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair pathway for single-strand DNA breaks. PARP inhibitors are particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8]

Protocol: PARP-1 Activity Assay (Fluorometric)

This assay measures the incorporation of NAD+ into PAR chains on a histone substrate, a direct measure of PARP-1 activity.[18]

Procedure Outline:

-

Reaction Setup: In a 96-well plate, combine recombinant PARP-1 enzyme, activated DNA (to stimulate the enzyme), a histone-coated plate, and varying concentrations of 5-Fluorophthalazine. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.[18][19]

-

Initiation: Start the reaction by adding a solution containing β-NAD.[8]

-

Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add a detection reagent, such as an antibody specific for poly(ADP-ribose) chains, followed by a secondary antibody linked to a detection enzyme (e.g., HRP).

-

Signal Measurement: Add the appropriate substrate and measure the colorimetric or fluorometric output.

-

Data Analysis: Calculate the IC₅₀ value for PARP-1 inhibition.

Cell-Based Mechanistic Assays

To confirm that the target inhibition observed in biochemical assays translates to a cellular effect, follow-up assays in the most sensitive cancer cell line are essential.

-

Apoptosis Assay (Annexin V/PI Staining): Treat cells with the IC₅₀ concentration of 5-Fluorophthalazine for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the induction of apoptosis and necrosis.[2][11]

-

Cell Cycle Analysis: Treat cells similarly, then fix, stain with PI, and analyze by flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[11][13]

Conclusion and Future Directions

This guide provides a structured, evidence-based framework for the initial preclinical evaluation of 5-Fluorophthalazine. The workflow is designed to be sequential and self-validating, beginning with definitive chemical synthesis and characterization, moving to broad cytotoxicity screening, and culminating in preliminary mechanistic studies against high-value cancer targets.

Positive results from this screening cascade—specifically, potent cytotoxicity (low µM to nM IC₅₀) coupled with significant inhibition of a key target like VEGFR-2 or PARP-1—would provide a strong rationale for advancing 5-Fluorophthalazine to more complex studies. Future directions would include lead optimization, broader kinase profiling, and, ultimately, evaluation in in vivo animal models to assess efficacy and safety.[4]

References

-

Title: Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition Source: Taylor & Francis Online URL: [Link]

-

Title: Three Steps for Setting up a Drug Screening Assay Source: Bitesize Bio URL: [Link]

-

Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: PubMed Central (PMC) URL: [Link]

-

Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: Not specified in search result, but content is relevant. URL: [Link]

-

Title: Enzolution PARP1 Assay System Source: BellBrook Labs URL: [Link]

-

Title: In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives Source: PubMed Central (PMC) URL: [Link]

-

Title: A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course Source: Anticancer Research URL: [Link]

-

Title: PARP1 Activity Assay Source: Tulip Biolabs URL: [Link]

-

Title: Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview Source: YouTube (JoVE) URL: [Link]

-

Title: New series of VEGFR-2 inhibitors and apoptosis enhancers Source: Dove Medical Press URL: [Link]

-

Title: The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study Source: PubMed Central (PMC) URL: [Link]

-

Title: SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... Source: ResearchGate URL: [Link]

-

Title: PARP1 Olaparib Competitive Inhibitor Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging Source: PubMed Central (PMC) URL: [Link]

-

Title: VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: Cell viability study by MTT (a) and SRB (b) assays using cancer cell... Source: ResearchGate URL: [Link]

-

Title: In vitro VEGFR-2 inhibitory assay. Source: ResearchGate URL: [Link]

-

Title: Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways Source: Not specified in search result, but content is relevant. URL: [Link]

-

Title: Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies Source: MDPI URL: [Link]

-

Title: Discovery of new VEGFR-2 inhibitors based on bis([1][2][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers Source: PubMed Central (PMC) URL: [Link]

-

Title: Data Sheet - VEGFR2 Kinase Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis and Bioevaluation of 5-Fluorouracil Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate Source: Virginia Commonwealth University URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 5. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 19. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Antimicrobial Potential of Novel 5-Fluorophthalazine Compounds

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of pharmacologically active molecules.[1] Among these, the phthalazine scaffold has emerged as a promising framework for the synthesis of new derivatives with potent biological activities, including antimicrobial effects against a range of pathogens.[1][2] This technical guide provides a comprehensive overview of the discovery, evaluation, and preliminary mechanism of action studies for a novel class of compounds: 5-Fluorophthalazines. We will detail the scientific rationale, synthetic strategies, standardized protocols for antimicrobial and cytotoxicity evaluation, and initial insights into the structure-activity relationships that govern their biological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.

Introduction: The Rationale for 5-Fluorophthalazine Exploration

The crisis of antimicrobial resistance (AMR) is a global health emergency. Pathogens are increasingly evolving resistance to existing drug classes, rendering standard treatments ineffective and threatening the foundations of modern medicine.[2] This reality has intensified the search for new chemical entities (NCEs) with novel mechanisms of action.

Phthalazine derivatives have garnered significant interest due to their diverse pharmacological properties, which include anticancer, anti-inflammatory, and antihypertensive activities.[1][2][3] Crucially, many synthesized phthalazine derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making them an attractive starting point for new antimicrobial drug discovery.[1][2]

The introduction of a fluorine atom into a pharmacologically active molecule is a well-established medicinal chemistry strategy. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, such as:

-

Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

-

Lipophilicity: Enhancing membrane permeability and cellular uptake.

-

Binding Affinity: Modulating electronic properties to improve interactions with biological targets.

This guide focuses on the strategic incorporation of a fluorine atom at the 5-position of the phthalazine core, a novel modification aimed at enhancing the antimicrobial efficacy and drug-like properties of this promising scaffold.

Synthesis and Characterization

The synthesis of novel 5-Fluorophthalazine derivatives typically begins with a commercially available starting material, which is then functionalized through a series of chemical reactions. A common and versatile approach involves the use of 1-chloro-substituted phthalazine as a reactive intermediate, which can readily react with various nucleophiles (e.g., amines, thiols) to generate a diverse library of compounds.[1][4]

A generalized synthetic route is outlined below:

Caption: Generalized workflow for the synthesis of phthalazine derivatives.

The structural integrity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4]

In Vitro Antimicrobial Evaluation: A Step-by-Step Approach

The foundational step in assessing the potential of any new compound is to determine its spectrum of activity and potency. This is achieved through standardized antimicrobial susceptibility testing (AST).

Rationale for Method Selection

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] Its selection is based on several key advantages:

-

Quantitative Results: It provides a precise MIC value (μg/mL or μM), which is essential for structure-activity relationship (SAR) studies and for comparing potency against different organisms.

-

Standardization: The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for performing this assay, ensuring reproducibility and comparability of data across different laboratories.[5][6][7]

-

High-Throughput Capability: The 96-well plate format is amenable to testing multiple compounds against multiple strains simultaneously, which is crucial for screening compound libraries.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI document M07 for bacteria that grow aerobically.[5]

Materials:

-

96-well, sterile, flat-bottom microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram-positive]; Escherichia coli, Pseudomonas aeruginosa [Gram-negative]).[1]

-

Test compounds (5-Fluorophthalazines) dissolved in Dimethyl Sulfoxide (DMSO).

-

Positive control antibiotic (e.g., Chloramphenicol, Ciprofloxacin).[8]

-

Negative/vehicle control (DMSO).

-

Resazurin solution (optional, for viability indication).

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate into sterile saline or CAMHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Plate: a. In the first column of a 96-well plate, add the test compound to achieve a starting concentration (e.g., 256 μg/mL). b. Perform a 2-fold serial dilution across the plate (from column 1 to 10) using CAMHB, leaving columns 11 and 12 for controls. c. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). b. Well 11 (broth + inoculum, no compound) serves as the growth control. c. Well 12 (broth only) serves as the sterility control.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

Reading the MIC: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. b. (Optional) Add a viability indicator like Resazurin and incubate for an additional 2-4 hours. A color change (blue to pink) indicates viable cells. The MIC is the last well remaining blue.

Data Presentation and Interpretation

MIC values should be collated into a clear, concise table to facilitate comparison and SAR analysis.

Table 1: Example MIC Data for Novel 5-Fluorophthalazine Compounds (μg/mL)

| Compound ID | S. aureus (ATCC 29213) | B. subtilis (ATCC 6051) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| 5FP-001 | 8 | 16 | 64 | >128 |

| 5FP-002 | 4 | 8 | 32 | 128 |

| 5FP-003 | 16 | 32 | >128 | >128 |

| Cipro | 0.5 | 0.25 | 0.015 | 0.25 |

Data are hypothetical and for illustrative purposes only. Cipro = Ciprofloxacin (Positive Control).

Elucidating the Mechanism of Action (MoA)

Identifying the cellular target of a novel antimicrobial is a critical step in its development. For compounds like fluoroquinolones, a known class of antimicrobials, the primary target is DNA gyrase.[9] Given the structural similarities, investigating the inhibition of this essential bacterial enzyme is a logical starting point for 5-Fluorophthalazines.

DNA Gyrase Supercoiling Inhibition Assay

Rationale: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process required for DNA replication and transcription. Its absence in eukaryotes makes it an excellent selective target. An in vitro assay can directly measure the enzymatic activity and its inhibition by a test compound. The assay relies on the different electrophoretic mobility of supercoiled versus relaxed plasmid DNA on an agarose gel.

Protocol Overview:

-

Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), E. coli DNA gyrase, ATP, and an appropriate assay buffer.

-

Compound Addition: Test compounds (5-Fluorophthalazines) are added to the reaction tubes at varying concentrations. A known gyrase inhibitor (e.g., Novobiocin, Ciprofloxacin) is used as a positive control.[10]

-

Incubation: The reaction is incubated at 37°C for 30-60 minutes to allow the enzyme to supercoil the plasmid DNA.[11]

-

Termination & Analysis: The reaction is stopped, and the products are run on an agarose gel.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.

-

No Inhibition: The relaxed plasmid will be converted to the faster-migrating supercoiled form.

-

Inhibition: The plasmid will remain in its relaxed, slower-migrating form.

-

Caption: Experimental workflow for the DNA gyrase inhibition assay.

Bacterial Membrane Permeability Assay

Rationale: Some antimicrobial agents act by disrupting the integrity of the bacterial cell membrane. This can be a primary mechanism or a secondary effect that facilitates entry of the drug to an intracellular target. Membrane potential is difficult to measure directly, but fluorescent probes can be used to detect changes in membrane integrity.[12] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane damage.[13]

Protocol Overview:

-

Cell Preparation: Bacterial cells are grown to mid-log phase, harvested, and resuspended in a suitable buffer (e.g., HEPES).[14]

-

Assay Setup: In a 96-well black, clear-bottom plate, cells are exposed to the test compounds at various concentrations.[14]

-

Probe Addition: Propidium Iodide (PI) is added to each well.

-

Measurement: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates that PI is entering the cells and binding to DNA, signifying compromised membrane integrity.[14]

Cytotoxicity and Selectivity

A viable drug candidate must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method for assessing the metabolic activity of eukaryotic cells, which serves as a proxy for cell viability and cytotoxicity.[15][16][17]

Protocol: MTT Cytotoxicity Assay

Rationale: In living eukaryotic cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of viable cells.[17]

Procedure:

-

Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) into a 96-well plate and allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the 5-Fluorophthalazine compounds for a specified duration (e.g., 24 or 48 hours).[16][18]

-

MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[16][18]

-

Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[18]

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate spectrophotometer (typically around 570 nm).[17]

Data Analysis: IC₅₀ and Selectivity Index (SI)

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control. This value is determined by plotting a dose-response curve.

-

Selectivity Index (SI): This crucial metric provides a quantitative measure of a compound's selective toxicity. It is calculated as: SI = IC₅₀ (Eukaryotic Cell Line) / MIC (Bacterial Strain)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to the host cells, suggesting a wider therapeutic window.

Table 2: Example Cytotoxicity and Selectivity Index Data

| Compound ID | IC₅₀ (HEK293 cells, μg/mL) | MIC (S. aureus, μg/mL) | Selectivity Index (SI) |

| 5FP-001 | >128 | 8 | >16 |

| 5FP-002 | 96 | 4 | 24 |

| 5FP-003 | >128 | 16 | >8 |

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

By comparing the biological data (MIC, SI) across a library of synthesized 5-Fluorophthalazine analogs, preliminary SAR can be established.[19] This analysis aims to identify the structural features that are critical for potent and selective antimicrobial activity.

Key questions to address in SAR studies include:

-

What is the effect of different substituents at various positions on the phthalazine ring?[19]

-

How do changes in lipophilicity and electronic properties of the substituents impact activity?[19]

-

Does the nature of the linker between the phthalazine core and other moieties influence potency or spectrum?[19]

The insights gained from SAR are invaluable for guiding the next round of synthesis, enabling the rational design of more potent and selective lead compounds.[2]

Conclusion and Future Directions

The novel 5-Fluorophthalazine scaffold represents a promising avenue in the search for new antimicrobial agents. The synthetic routes are versatile, allowing for the creation of diverse chemical libraries. The standardized in vitro assays detailed in this guide provide a robust framework for evaluating their antimicrobial potential, elucidating their mechanism of action, and assessing their selectivity.

Future work should focus on:

-

Lead Optimization: Using SAR data to design and synthesize second-generation compounds with improved potency and broader spectrum activity.

-

Advanced MoA Studies: Confirming the molecular target(s) through techniques like target overexpression or genetic sequencing of resistant mutants.

-

In Vivo Efficacy: Progressing the most promising lead compounds into animal models of infection to evaluate their efficacy, pharmacokinetics, and safety in a biological system.

The systematic approach outlined here, combining rational design, standardized biological evaluation, and mechanistic studies, is essential for advancing the 5-Fluorophthalazine class from a promising chemical scaffold to a potential clinical candidate in the fight against antimicrobial resistance.

References

-

Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience. Available from: [Link]

-

Synthesis and Antibacterial Activity of New Phthalazine Derivatives. (2015). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances. Available from: [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Available from: [Link]

-

Novel synthesis of phthalazine derivatives as antimicrobial agents. (2025). ResearchGate. Available from: [Link]

-

Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). ResearchGate. Available from: [Link]

-

Antibacterial activity of some phthalazine and phthalazinone derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. Available from: [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available from: [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Available from: [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available from: [Link]

-